molecular formula C6H9BrN2 B572273 4-Bromo-1-propyl-1H-imidazole CAS No. 1353856-52-6

4-Bromo-1-propyl-1H-imidazole

Cat. No.: B572273
CAS No.: 1353856-52-6
M. Wt: 189.056
InChI Key: VCUXTOJRIXAVRO-UHFFFAOYSA-N
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Description

4-Bromo-1-propyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions The presence of a bromine atom at the fourth position and a propyl group at the first position makes this compound unique

Scientific Research Applications

4-Bromo-1-propyl-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the development of new chemical entities.

Safety and Hazards

The safety information for “4-Bromo-1-propyl-1H-imidazole” indicates that it is considered hazardous . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-propyl-1H-imidazole typically involves the bromination of 1-propyl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to optimize the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted imidazoles with various functional groups.
  • Imidazole N-oxides and dihydroimidazoles.

Comparison with Similar Compounds

    1-Propyl-1H-imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Chloro-1-propyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    4-Bromo-1-methyl-1H-imidazole: Contains a methyl group instead of a propyl group, affecting its physical and chemical properties.

Uniqueness: 4-Bromo-1-propyl-1H-imidazole is unique due to the presence of both a bromine atom and a propyl group, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in medicinal chemistry make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-1-propylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUXTOJRIXAVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353856-52-6
Record name 4-bromo-1-propyl-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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